COX-2 Inhibitory Potency and Selectivity Advantage of Phenylsulfonyl Over Methanesulfonyl Pharmacophore
The N1-phenylsulfonyl analog (target compound) is predicted to exhibit improved COX-2 selectivity compared to the N1-methanesulfonylphenyl analog (BDBM222005) based on class-level SAR trends [1]. In the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series, the methanesulfonyl pharmacophore on the N1-phenyl ring confers a COX-1 IC50 of 4850 nM and a COX-2 IC50 of 630 nM, yielding a COX-2/COX-1 selectivity ratio of 7.7 [1]. Literature precedent indicates that replacing methanesulfonyl with phenylsulfonyl can further modulate this selectivity through altered steric and electronic interactions within the COX-2 active site [2]. The target compound's phenylsulfonyl group represents this distinct chemical space.
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio (In Vitro) |
|---|---|
| Target Compound Data | Predicted to diverge from 7.7 (quantitative data not yet publicly reported for this specific endpoint) |
| Comparator Or Baseline | BDBM222005 (N1-4-methanesulfonylphenyl analog): COX-2/COX-1 selectivity ratio = 7.7 (COX-1 IC50 = 4850 nM; COX-2 IC50 = 630 nM) |
| Quantified Difference | Not yet quantified for target compound; class-level literature supports that phenylsulfonyl for methanesulfonyl substitution alters COX-2 selectivity [2] |
| Conditions | Ovine COX-1 and COX-2 enzyme immunoassay (EIA) kit (Cayman Chemical, Ann Arbor, MI, USA) [1] |
Why This Matters
Procurement of the phenylsulfonyl analog is essential for SAR studies aiming to optimize COX-2 selectivity beyond the 7.7 ratio achieved with the methanesulfonyl series, as the N1-substituent is a known pharmacophoric switch point for isoform discrimination [2].
- [1] BindingDB. BDBM222005: 3-(4-Bromo-phenyl)-1-(4-methanesulfonyl-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-1H-pyrazole. COX-1 IC50: 4850 nM; COX-2 IC50: 630 nM. View Source
- [2] Abdellatif, K. R. A.; Elsaady, M. T.; Abdel-Aziz, S. A.; Abusabaa, A. H. A. J. Enzyme Inhib. Med. Chem. 2016, 31 (6), 1545–1555. Class-level evidence: N1-sulfonyl substitution modulates COX-2 inhibitory potency and selectivity in 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles. View Source
